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Abstract
This technical guide provides a comprehensive overview of the discovery and original

preparation of diaminoglyoxime (DAG), a key intermediate in the synthesis of various

nitrogen-containing heterocyclic compounds, including high-energy materials. Tracing its

origins to the late 19th century, this document details the initial synthesis and structural

elucidation by Ferdinand Tiemann. Furthermore, it presents a compilation of established and

contemporary experimental protocols for its preparation, with a focus on methodologies,

reaction parameters, and quantitative data. Signaling pathways and experimental workflows

are visualized using Graphviz to facilitate a deeper understanding of the chemical processes

involved.

Discovery and Historical Context
The discovery of diaminoglyoxime, also known as oxamidoxime, is intrinsically linked to the

pioneering work on amidoximes by the German chemist Ferdinand Tiemann in the 1880s.

While the first synthesis of an amidoxime, formamidoxime, was reported by Lossen and

Schigerdecker in 1873, it was Tiemann who first elucidated the correct chemical structure of the

amidoxime group in 1884.[1][2]

Tiemann's extensive research into the reactions of hydroxylamine with nitriles led to the first

successful synthesis of diaminoglyoxime. By reacting cyanogen, the dinitrile of oxalic acid,
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with hydroxylamine, he was able to prepare the corresponding diamidoxime, which he named

"oxamidoxime." This foundational work was published in the Berichte der Deutschen

Chemischen Gesellschaft in 1884.[3] The reaction demonstrated the general principle of

synthesizing amidoximes from nitriles, a method that remains fundamental in organic chemistry

today.

The significance of diaminoglyoxime was further underscored by the work of L. Wolff, who, in

1895, reported its dehydration to form the furazan ring system, a novel heterocycle at the time.

[4] This discovery opened the door to the synthesis of a wide array of furazan-based

compounds, many of which are of significant interest in the field of energetic materials.

Chemical Structure and Properties
Diaminoglyoxime is a white crystalline solid with the chemical formula C₂H₆N₄O₂ and a

molecular weight of 118.10 g/mol . It is characterized by the presence of two amino groups and

two oxime groups, making it a versatile building block in organic synthesis.

Key Properties of Diaminoglyoxime:

Property Value Reference

Melting Point 200-204 °C (decomposes) [5]

Appearance White crystalline solid [6]

Solubility

Soluble in hot water, sparingly

soluble in cold water and

ethanol

CAS Number 2580-79-2 [5]

Experimental Protocols for the Preparation of
Diaminoglyoxime
Several methods for the synthesis of diaminoglyoxime have been developed since its initial

discovery. The following protocols represent some of the most common and reliable laboratory-

scale preparations.
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Original Synthesis from Cyanogen and Hydroxylamine
(Tiemann, 1884)
This method, while of historical importance, is rarely used today due to the hazardous nature of

cyanogen gas. The original procedure involved bubbling cyanogen gas through an aqueous or

alcoholic solution of hydroxylamine.

Synthesis from Glyoxime and Hydroxylamine
Hydrochloride
A more common and safer laboratory preparation involves the reaction of glyoxime with an

excess of hydroxylamine hydrochloride in an alkaline solution.[7]

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser, dissolve 17.6 g (0.2 mol) of

glyoxime in a solution of 20 g (0.5 mol) of sodium hydroxide in 90 mL of water.

To this solution, add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in one portion.

Heat the reaction mixture in an oil bath at 90 °C for 6 hours.

Cool the solution to room temperature. The diaminoglyoxime will precipitate as fine,

needle-like crystals.

Collect the crystals by filtration, wash with a small amount of cold water, and dry.

Quantitative Data:

Parameter Value

Typical Yield 51-60%

Melting Point 203-205 °C (decomposes)

One-Pot Synthesis from Glyoxal and Hydroxylamine
Hydrochloride
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This method provides a convenient and efficient route to diaminoglyoxime directly from

glyoxal, avoiding the isolation of the intermediate glyoxime.[8]

Experimental Protocol:

In a flask, prepare a solution of 140 g (3.5 mol) of sodium hydroxide in 400 mL of water and

cool it to 0 °C.

With stirring, add 222 g (3.2 mol) of hydroxylamine hydrochloride in portions, maintaining the

temperature below 10 °C.

To the cold solution, add 116 g (0.8 mol) of a 40% aqueous solution of glyoxal.

Heat the reaction mixture to 90-95 °C for several hours.

Cool the reaction mixture to room temperature, followed by cooling in an ice bath to

complete precipitation.

Collect the product by filtration, wash with cold water, and dry.

Quantitative Data:

Parameter Value

Typical Yield
40-80% (yield can be improved with longer

reaction times and excess hydroxylamine)

Purity
High purity can be achieved without the need for

recrystallization in some optimized procedures.

Reaction Pathways and Workflows
The synthesis of diaminoglyoxime and its subsequent conversion to other important

compounds can be visualized through the following diagrams.
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Caption: Two-step synthesis of diaminoglyoxime from glyoxal.

Glyoxal

Diaminoglyoxime

 One-Pot Reaction 

Hydroxylamine
(4 eq.)

Click to download full resolution via product page

Caption: One-pot synthesis of diaminoglyoxime from glyoxal.
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Caption: Dehydration of diaminoglyoxime to form 3,4-diaminofurazan.

Conclusion
The discovery of diaminoglyoxime by Ferdinand Tiemann marked a significant milestone in

the field of organic chemistry, laying the groundwork for the synthesis of a vast array of

nitrogen-containing heterocyclic compounds. While the original synthesis from cyanogen is now
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primarily of historical interest, modern methods utilizing glyoxime or a one-pot reaction from

glyoxal provide safe and efficient routes to this valuable intermediate. The detailed protocols

and quantitative data presented in this guide offer a practical resource for researchers and

scientists working in drug development and materials science, enabling the reliable preparation

of diaminoglyoxime for further synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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